Cas no 2248389-91-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate is a specialized heterocyclic compound featuring both isoindole and pyrazole moieties. Its unique structure combines a phthalimide core with a trimethylpyrazole-linked acetate group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound exhibits potential reactivity at multiple sites, enabling selective functionalization for applications in drug development and material science. Its stability under standard conditions and well-defined molecular architecture facilitate precise modifications, supporting its use in targeted chemical transformations. Researchers may explore its utility in designing bioactive molecules or advanced materials due to its modular framework and synthetic versatility.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate structure
2248389-91-3 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate
CAS No:2248389-91-3
MF:C16H15N3O5
MW:329.307403802872
CID:6139292
PubChem ID:165857491
Update Time:2025-06-29

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate
    • EN300-6517190
    • 2248389-91-3
    • Inchi: 1S/C16H15N3O5/c1-9-14(10(2)18(3)17-9)23-8-13(20)24-19-15(21)11-6-4-5-7-12(11)16(19)22/h4-7H,8H2,1-3H3
    • InChI Key: OCAZQPPTALPDCQ-UHFFFAOYSA-N
    • SMILES: O(CC(=O)ON1C(C2C=CC=CC=2C1=O)=O)C1C(C)=NN(C)C=1C

Computed Properties

  • Exact Mass: 329.10117059g/mol
  • Monoisotopic Mass: 329.10117059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 516
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 90.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate (CAS No. 2248389-91-3)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate, identified by its CAS number 2248389-91-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of heterocyclic derivatives, characterized by its intricate molecular framework, which includes fused rings and functional groups that contribute to its unique chemical properties and biological activities. The presence of a dioxo group and an acetoate ester moiety in its structure suggests potential roles in metabolic pathways and enzyme inhibition, making it a promising candidate for further investigation in drug discovery.

The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate incorporates elements that are frequently explored in medicinal chemistry for their ability to modulate biological targets. Specifically, the trimethylpyrazole substituent appended to the acetate group introduces a rigid aromatic system that can enhance binding affinity and selectivity in protein interactions. This design principle is particularly relevant in the development of small-molecule inhibitors targeting enzymes involved in cancer metabolism and inflammatory responses.

Recent advancements in computational chemistry have enabled the virtual screening of vast chemical libraries to identify novel bioactive compounds. In this context, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate has been computationally modeled to predict its interaction with key biological targets such as kinases and transcription factors. Preliminary simulations suggest that the compound may exhibit inhibitory activity against enzymes implicated in tumor proliferation and angiogenesis. These findings align with emerging research trends that emphasize the importance of structure-based drug design in optimizing therapeutic efficacy.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[trimethylpyrazol-oxy]acetate (CAS No. 2248389–91–3) presents a formidable challenge due to its complex stereochemistry and multiple functional handles. However, recent innovations in synthetic methodologies have facilitated more efficient routes to this class of compounds. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to construct the isoindole core, while palladium-catalyzed oxidative coupling has been utilized to introduce the dioxo functionality. These advances not only streamline the synthetic process but also enhance scalability for preclinical development.

In vitro studies have begun to unravel the pharmacological profile of CAS No. 2248389–91–3, revealing potential applications in treating neurological disorders and metabolic diseases. The dioxo group is known to participate in hydrogen bonding interactions with polar residues in protein active sites, which could be exploited to enhance binding affinity. Meanwhile, the acetate ester moiety may undergo hydrolysis under physiological conditions, releasing a carboxylic acid that could further modulate biological activity. Such transformations are critical for designing prodrugs or derivatives with improved pharmacokinetic properties.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 1,3-dioxo–2–(trimethylpyrazol–4–yloxy)acetoxyisoindole (CAS No 2248389–91–3). By leveraging large datasets of bioactive compounds and their target interactions, these algorithms can predict novel molecular structures with desired properties. Experimental validation of such predictions has confirmed that derivatives of this compound class exhibit enhanced cytotoxicity against certain cancer cell lines while maintaining low toxicity toward healthy cells. This underscores the importance of interdisciplinary approaches in modern pharmaceutical research.

Future directions for research on CAS No 2248389–91–3 include exploring its role as a scaffold for covalent inhibitors—molecules designed to form permanent bonds with target proteins—thereby improving duration of action and reducing off-target effects. Additionally, structural modifications aimed at enhancing solubility and oral bioavailability will be crucial for translating preclinical successes into clinical applications. Collaborative efforts between synthetic chemists and biologists are essential to systematically evaluate these derivatives across multiple disease models.

The growing interest in 1-(trimethylpyrazol–4–yloxy)acetoxyisoindole (CAS No 2248389–91–3) reflects broader trends in medicinal chemistry toward rational drug design based on mechanistic understanding rather than empirical screening alone. As computational tools become more sophisticated and high-throughput experimental techniques become more accessible, compounds like this one will continue to emerge as valuable tools for understanding disease biology and developing next-generation therapeutics.

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